Tetrazolo[5,1-a]phthalazine
Overview
Description
Tetrazolo[5,1-a]phthalazine is a heterocyclic compound that features a fused ring system consisting of a tetrazole ring and a phthalazine ringThe molecular formula of this compound is C8H5N5, and it has a molecular weight of 171.16 g/mol .
Mechanism of Action
Target of Action
Tetrazolo[5,1-a]phthalazine, also known as QUAN-0808 , is a new phthalazine tetrazole derivative that has been evaluated for various pharmacological effects.
Mode of Action
QUAN-0808 exhibits anti-inflammatory and analgesic effects . It significantly decreases xylene-induced ear edema and carrageenan-induced paw edema in mice . These effects suggest that QUAN-0808 interacts with its targets to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) .
Biochemical Pathways
QUAN-0808 appears to affect the biochemical pathways involved in inflammation and pain perception. It decreases the levels of PGE2 and NO on the edema paw , suggesting it may inhibit the cyclooxygenase and nitric oxide synthase pathways, respectively. These pathways are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation and pain.
Pharmacokinetics
A study has shown that a nanoemulsion form of quan-0808 can boost the solubility and bioavailability of the drug . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly improved with appropriate formulation strategies.
Result of Action
The molecular and cellular effects of QUAN-0808’s action include a decrease in the production of PGE2, NO, and other inflammatory mediators . This leads to a reduction in inflammation and pain, as evidenced by decreased ear and paw edema in mice . Additionally, QUAN-0808 has shown potential anticoagulant and antithrombotic effects .
Biochemical Analysis
Biochemical Properties
Tetrazolo[5,1-a]phthalazine has been found to exhibit hypotensive action
Cellular Effects
This compound has shown anti-inflammatory and analgesic effects in mice . It significantly decreased xylene-induced ear edema and carrageenan-induced paw edema, suggesting an influence on cell signaling pathways and cellular metabolism .
Molecular Mechanism
Its anti-inflammatory and analgesic effects suggest it may interact with biomolecules, potentially inhibiting or activating enzymes and influencing gene expression .
Temporal Effects in Laboratory Settings
It has been shown to exert anti-inflammatory and analgesic effects in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, this compound has shown significant anticonvulsant activity at doses of 100, 200, and 400 mg/kg
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazolo[5,1-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then further reacted with sodium azide to introduce the tetrazole ring . The reaction conditions often include the use of solvents such as acetic anhydride and heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Crystallization techniques are employed to obtain the desired polymorphic forms, which are characterized by methods such as X-ray powder diffraction and differential scanning calorimetry .
Chemical Reactions Analysis
Types of Reactions: Tetrazolo[5,1-a]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the tetrazole ring, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which exhibit different biological activities and properties .
Scientific Research Applications
Tetrazolo[5,1-a]phthalazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Tetrazolo[5,1-a]phthalazine can be compared with other similar compounds, such as:
Phthalazine: A simpler structure without the tetrazole ring, used in the synthesis of various pharmaceuticals.
Tetrazole: A five-membered ring containing nitrogen atoms, known for its use in pharmaceuticals and explosives.
Triazolophthalazine: A compound with a triazole ring fused to the phthalazine ring, exhibiting similar biological activities.
Uniqueness: this compound is unique due to its fused ring system, which imparts distinct chemical and biological properties. The presence of both tetrazole and phthalazine rings allows for diverse functionalization and the potential for a wide range of applications in medicinal chemistry .
Properties
IUPAC Name |
tetrazolo[5,1-a]phthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c1-2-4-7-6(3-1)5-9-13-8(7)10-11-12-13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWXBGMUHHWRKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177956 | |
Record name | Tetrazolo(5,1-a)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234-82-2 | |
Record name | Tetrazolo[5,1-a]phthalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=234-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrazolo(5,1-a)phthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000234822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrazolo(5,1-a)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAZOLO(5,1-A)PHTHALAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEN3AS3YFZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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